4-Methyl-2-(pyridin-4-yl)pentan-1-amine

Description

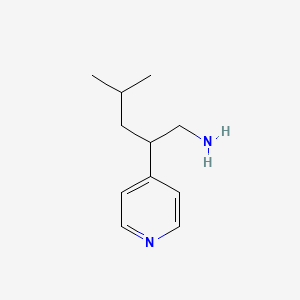

4-Methyl-2-(pyridin-4-yl)pentan-1-amine is a primary amine featuring a five-carbon backbone (pentan-1-amine) with a methyl group at the fourth carbon and a pyridin-4-yl substituent at the second carbon.

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-methyl-2-pyridin-4-ylpentan-1-amine |

InChI |

InChI=1S/C11H18N2/c1-9(2)7-11(8-12)10-3-5-13-6-4-10/h3-6,9,11H,7-8,12H2,1-2H3 |

InChI Key |

IACFFYONTGZSDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CN)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the formation of the amine functionality on a pentan backbone bearing a pyridin-4-yl substituent. Key synthetic approaches include reductive amination, nucleophilic substitution, and catalytic hydrogenation routes.

Reductive Amination Approach

A common and efficient method to prepare this compound is through reductive amination of the corresponding keto precursor, 4-methylpentan-2-one, with 4-aminopyridine or its derivatives.

-

- Starting materials: 4-methylpentan-2-one and 4-aminopyridine.

- Reducing agents: Sodium cyanoborohydride (NaBH3CN), hydrogen with catalytic Pd/C, or borohydride reagents.

- Solvent: Methanol or ethanol.

- Conditions: Mild temperatures (room temperature to 60 °C), pH control to favor imine formation.

-

- Formation of an imine intermediate between the ketone and the amine.

- Subsequent reduction of the imine to the corresponding amine.

-

- High selectivity and yield.

- Mild reaction conditions.

- Amenable to scale-up.

Catalytic Hydrogenation Method

Industrial synthesis often employs catalytic hydrogenation of 4-methylpentan-2-one in the presence of ammonia to directly yield the amine.

-

- Catalyst: Raney nickel, Pd/C, or Pt catalysts.

- Pressure: Elevated hydrogen pressure (20–50 atm).

- Temperature: 50–100 °C.

- Solvent: Typically aqueous or alcoholic media.

-

- The ketone is converted to an imine intermediate with ammonia.

- Hydrogenation reduces the imine to the primary amine.

- The product is isolated by crystallization or distillation.

-

- High efficiency and purity.

- Scalable and cost-effective.

Nucleophilic Substitution Route

Another synthetic pathway involves the nucleophilic substitution of a suitable leaving group on a pentan backbone by the pyridin-4-yl amine.

-

- Starting with 4-methyl-2-halopentan-1-amine or its protected derivatives.

- Reaction with 4-aminopyridine under basic conditions.

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Elevated (80–110 °C).

-

- Substitution of the halogen by the pyridin-4-yl amine group.

- Subsequent deprotection if necessary.

Multi-Step Synthesis via Protected Intermediates

Patent literature describes multi-step syntheses involving protection and deprotection strategies to improve yields and selectivity.

- Example Process (WO2016046843A1):

- Protection of amino groups with Boc (tert-butyloxycarbonyl).

- Coupling with pyridinyl derivatives using peptide coupling reagents such as hydroxybenzotriazole (HOBt) and benzotriazolyl-based phosphonium salts.

- Deprotection under acidic conditions (e.g., trifluoroacetic acid).

- Purification by crystallization or chromatography.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 4-methylpentan-2-one, 4-aminopyridine, NaBH3CN | Mild conditions, high selectivity | Requires careful pH control |

| Catalytic Hydrogenation | 4-methylpentan-2-one, NH3, Pd/C, H2 (high P) | Industrial scalability, high yield | Requires high pressure equipment |

| Nucleophilic Substitution | 4-methyl-2-halopentan-1-amine, 4-aminopyridine | Straightforward, good for derivatives | Elevated temperature, possible side reactions |

| Multi-step Protection | Boc-protection, peptide coupling reagents | High purity, selective functionalization | More steps, longer synthesis time |

Purification and Characterization

-

- Silica gel column chromatography.

- Recrystallization from ethanol-water mixtures.

- Preparative high-performance liquid chromatography (prep-HPLC) for high purity.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy for functional group identification.

- Elemental analysis.

- Single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation when crystals are available.

Summary of Research Findings

- Reductive amination remains the most versatile and widely used laboratory method for synthesizing this compound due to its simplicity and high yield.

- Catalytic hydrogenation is favored in industrial settings for large-scale production.

- Multi-step syntheses involving protecting groups and peptide coupling reagents are useful for complex derivatives or when high purity is necessary.

- Reaction conditions such as temperature, solvent, pH, and catalyst choice critically influence yield and purity.

- Purification and characterization protocols are well established and essential for confirming compound identity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-4-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-Methyl-2-(pyridin-4-yl)pentan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-4-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Methyl-2-(pyridin-4-yl)pentan-1-amine and Analogs

Key Observations :

- Aromatic vs. Saturated Rings : The pyridine group in the target compound contrasts with the saturated pyrrolidine in and the bicyclic system in , affecting electronic properties and steric bulk.

- Amine Classification : The primary amine in the target compound differs from secondary/tertiary amines in analogs, altering hydrogen-bonding capacity and reactivity.

Key Observations :

- The target compound’s synthesis likely involves alkylation or nucleophilic substitution at the second carbon, similar to the methoxy analog in .

- Lower yields in bicyclo[1.1.1]pentan-1-amine synthesis highlight challenges in strained-ring systems, whereas the methoxy derivative’s high yield suggests efficient alkylation.

Pharmacological and Physicochemical Properties

Biological Activity

4-Methyl-2-(pyridin-4-yl)pentan-1-amine, a compound featuring a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 190.29 g/mol. The structural features include a pentan-1-amine backbone substituted with a pyridine ring, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. Its mechanism involves:

- Binding Interactions : The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target proteins.

- Modulation of Activity : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Biological Activity Overview

Research indicates that this compound has several potential biological activities:

- Neurological Effects : Investigated for its therapeutic potential in treating neurological disorders. Preliminary studies suggest it may modulate neurotransmitter systems .

- Anticancer Properties : Studies have indicated possible interactions with cancer-related pathways, although specific anticancer mechanisms are still under investigation .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in various diseases .

Table 1: Summary of Biological Activities

Case Study: Neurological Applications

In a study evaluating the effects of this compound on neurotransmitter systems, researchers found that the compound could enhance the release of dopamine in vitro. This suggests potential applications in treating conditions such as Parkinson's disease. The study employed various assays to measure neurotransmitter levels, demonstrating significant increases compared to control groups .

Case Study: Anticancer Mechanisms

Another study explored the compound's effects on cancer cell lines. Results showed that this compound could induce apoptosis in specific cancer cells through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methyl-2-(pyridin-2-yl)pentan-1-amine | Pyridine at position 2 | Similar modulation of neurotransmitter systems |

| 4-Methyl-N-(1-methylpiperidin-4-yl)pyridin | Piperidine substitution | Enhanced binding affinity to certain receptors |

| 4-Methyl-N-(pyridin-3-YL)pentan-1-amines | Pyridine at position 3 | Ongoing research into enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.